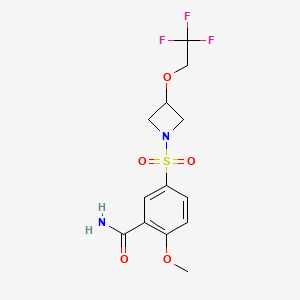

2-Methoxy-5-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

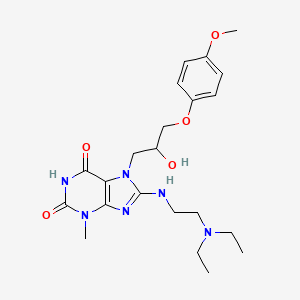

The compound 2-Methoxy-5-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)benzamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential antimicrobial activities. The structure suggests the presence of a sulfonyl group attached to an azetidinone (a four-membered lactam ring), which is a core structure in many β-lactam antibiotics. The methoxy and trifluoroethoxy substituents indicate modifications that could affect the molecule's physical properties and biological activity.

Synthesis Analysis

The synthesis of related β-lactam derivatives has been explored in the modification of sulfazecin, where 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives were synthesized . These derivatives displayed enhanced antimicrobial activities, particularly against gram-negative bacteria and β-lactamase-producing strains. The synthesis involved a cycloaddition reaction, yielding a key intermediate as colorless crystals. This suggests that the synthesis of this compound could involve similar cycloaddition strategies to incorporate the sulfonyl group into the azetidinone ring.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the crystalline structure and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For this compound, similar analytical techniques could elucidate the molecular geometry, electronic properties, and potential reactivity sites.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For instance, the reaction of azido-talofuranosides with (dimethylamino)sulfur trifluoride led to an unusual migration of an alkoxyl group and the introduction of a fluorine atom . This indicates that the trifluoroethoxy group in the compound of interest might also participate in unique chemical transformations, potentially affecting the molecule's reactivity and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-lactam derivatives are influenced by their substituents. The presence of methoxy and trifluoroethoxy groups could impact the solubility, stability, and overall reactivity of the compound. Sulfonate esters, for example, have been shown to vary in thermal stability depending on their substituents . Therefore, the physical and chemical properties of this compound would likely be influenced by the electron-withdrawing trifluoroethoxy group and the electron-donating methoxy group, affecting its pharmacokinetic and pharmacodynamic profiles.

科学的研究の応用

Synthesis of Novel Compounds

Research efforts have been dedicated to synthesizing novel compounds with potential therapeutic applications. For instance, a study describes the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of complex organic syntheses in creating new molecules with analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. The synthesis of monobactam analogues involving azetidinone intermediates exemplifies the exploration of new drugs to combat resistant bacterial strains. Some synthesized compounds demonstrated strong activity against a variety of gram-negative bacteria, highlighting the importance of chemical modifications in enhancing antibacterial efficacy (Yamashita Haruo et al., 1988).

Anticancer Evaluation

The quest for anticancer agents also utilizes the synthesis of compounds with specific molecular structures. A study on the synthesis and biological screening of N-Substituted benzene sulfonamide derivatives showed promising inhibitory activity against acetylcholinesterase enzyme, indicating potential therapeutic applications in cancer treatment and other diseases (Fatima et al., 2013).

Herbicidal Activity

Additionally, research on the synthesis and herbicidal activity of sulfonanilides provides insights into the application of such compounds in agriculture. The development of compounds with high herbicidal activity and selectivity against rice plants presents an example of how chemical synthesis can contribute to more efficient and selective agricultural chemicals (Yoshimura et al., 2011).

特性

IUPAC Name |

2-methoxy-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O5S/c1-22-11-3-2-9(4-10(11)12(17)19)24(20,21)18-5-8(6-18)23-7-13(14,15)16/h2-4,8H,5-7H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKYRMKYMKWHDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)

![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)

![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)

![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)